molecular formula C19H11ClF3N3OS B2520191 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide CAS No. 2061725-70-8

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide

Cat. No.: B2520191
CAS No.: 2061725-70-8
M. Wt: 421.82
InChI Key: PVBCSPFNBFXIID-UHFFFAOYSA-N
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Description

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is a complex organic compound characterized by its unique molecular structure, which integrates multiple functional groups that contribute to its chemical reactivity and potential applications. The compound's chlorinated and trifluoromethylated imidazo[1,2-a]pyridine core and phenyl-thiophene carboxamide moiety are significant to its properties.

Biochemical Analysis

Biochemical Properties

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide interacts with the GLP-1R, a receptor that plays a crucial role in glucose control . The nature of these interactions involves the compound acting as an agonist, stimulating the receptor to increase GLP-1 secretion .

Cellular Effects

The compound influences cell function by increasing the glucose responsiveness. This is achieved through its interaction with the GLP-1R, which directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the GLP-1R. This binding interaction activates the receptor, leading to an increase in GLP-1 secretion and a subsequent increase in glucose responsiveness .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are currently being studied. Preliminary results suggest that the compound has a positive effect on glucose responsiveness .

Dosage Effects in Animal Models

Early results indicate that the compound has potential as an anti-diabetic treatment agent .

Metabolic Pathways

The metabolic pathways involving this compound are currently being studied. The compound is known to interact with the GLP-1R, which plays a key role in glucose metabolism .

Transport and Distribution

The compound’s interaction with the GLP-1R suggests that it may be localized to areas where this receptor is present .

Subcellular Localization

Given its interaction with the GLP-1R, it is likely that the compound is localized to the cell membrane, where this receptor is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. A common route includes:

  • Formation of the imidazo[1,2-a]pyridine core: : A cyclization reaction where suitable precursors such as 2-aminopyridine derivatives and appropriate electrophiles react in the presence of catalytic agents and solvents.

  • Functional group modification: : Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution using halogenating agents.

  • Coupling with the phenyl-thiophene carboxamide: : A palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, can be utilized to combine the imidazo[1,2-a]pyridine core with the thiophene and phenyl rings.

  • Final amide formation: : Reacting with a thiophene carboxylic acid derivative in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production can follow similar synthetic routes but on a larger scale, focusing on optimizing yields and reducing costs. Continuous flow chemistry and automated synthesis platforms may be employed for efficiency. The selection of solvents, purification methods, and reaction conditions are tailored to scale-up requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential for oxidative reactions at the thiophene or phenyl rings.

  • Reduction: : Reductive transformations could occur at the nitro or halogenated moieties under suitable conditions.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially at the chlorinated sites.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO₄ or peracids.

  • Reduction: : Hydride donors such as NaBH₄ or catalytic hydrogenation.

  • Substitution: : Reactants like Grignard reagents, halogenating agents, or organometallic compounds in the presence of catalysts or base.

Major Products

The products largely depend on the reacting site and reagent. For instance, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitutions at the chloro site may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in metal-catalyzed reactions.

  • Material Science: : Potential use in the development of organic semiconductors and light-emitting materials.

Biology

  • Pharmaceutical Development: : Investigated for its bioactive properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Medicine

  • Diagnostic Agents: : Could be explored for use in imaging technologies due to its unique structural features.

Industry

  • Agricultural Chemicals: : Potential precursor for designing novel agrochemicals.

  • Polymer Chemistry: : Use in synthesizing specialized polymers with unique electronic properties.

Comparison with Similar Compounds

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is compared with other imidazo[1,2-a]pyridine derivatives and thiophene-containing compounds. Its unique properties include:

  • Enhanced bioactivity: : Due to the specific combination of functional groups.

  • Versatility in synthetic applications: : Facilitated by its reactive sites.

Similar Compounds

  • 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: : Known for their pharmacological potential.

  • Phenyl-thiophene carboxamides: : Used in organic electronics and medicinal chemistry.

This detailed examination covers the synthesis, reactivity, applications, and mechanisms related to this compound. It’s quite the molecular multitasker, wouldn’t you say?

Properties

IUPAC Name

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3OS/c20-14-8-12(19(21,22)23)9-26-10-15(25-17(14)26)11-3-1-4-13(7-11)24-18(27)16-5-2-6-28-16/h1-10H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBCSPFNBFXIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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